Chlorotrimethylsilane
Overview
Description
Chlorotrimethylsilane, also known as trimethylsilyl chloride, is an organosilicon compound with the chemical formula (CH₃)₃SiCl. It is a colorless, volatile liquid that is stable in the absence of water. This compound is widely used in organic chemistry, particularly in silylation reactions, where it serves as a reagent to introduce the trimethylsilyl group into various molecules .
Scientific Research Applications
Chlorotrimethylsilane has numerous applications in scientific research, including:
Chemistry: Used in the protection of functional groups during organic synthesis, particularly in the formation of trimethylsilyl ethers and amines.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: Applied in the production of silicone polymers and other silicon-based materials
Mechanism of Action
Target of Action
Chlorotrimethylsilane, also known as Trimethylsilyl chloride, is an organosilicon compound with the formula (CH3)3SiCl . It primarily targets polar functional groups such as alcohols and amines . By reacting with these groups, it forms trimethylsilyl ethers and trimethylsilyl amines . These new groups “protect” the original functional group by removing the labile protons and decreasing the basicity of the heteroatom .
Mode of Action
this compound is reactive towards nucleophiles, resulting in the replacement of the chloride . In a characteristic reaction of this compound, the nucleophile is water, resulting in hydrolysis to give hexamethyldisiloxane . It can also react with alcohols to produce anhydrous solutions of hydrochloric acid in alcohols . This reaction is used in the mild synthesis of esters from carboxylic acids and nitriles, as well as acetals from ketones .
Biochemical Pathways
It is known that this compound can act as a condensing agent in various reactions, such as the pictet–spengler reaction . This reaction is extensively applied for the synthesis of the tetrahydro-β-carboline ring system, which occurs in many natural and synthetic compounds and provides diverse biological activity .
Pharmacokinetics
It is known that this compound is a colorless volatile liquid that is stable in the absence of water . It has a molar mass of 108.64 g/mol .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in. For example, in the Pictet–Spengler reaction, this compound acts as a condensing agent, leading to the formation of tetrahydro-β-carboline derivatives .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is stable in the absence of water . .
Safety and Hazards
Chlorotrimethylsilane is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage and is harmful in contact with skin or if inhaled . It reacts violently with water and corrosive to the respiratory tract .
Relevant Papers
The paper “Application of this compound in Pictet–Spengler reaction” discusses the use of this compound as an efficient condensing agent in the Pictet–Spengler reaction . The study addresses optimization of the condensing agent and especially unification of the synthetic procedure for the Pictet–Spengler reaction aiming at its preparative convenience for a wide diversity of carbonyl and amine components, and high yields of target products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorotrimethylsilane is typically prepared on a large scale by the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy. The primary target of this process is dimethyldichlorosilane, but significant amounts of trimethyl and monomethyl products are also obtained. The relevant reactions are as follows: [ \text{Me}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow (\text{Me}_3\text{Si})_2\text{O} + 2\text{HCl} ] where Me represents the methyl group (CH₃) .
Industrial Production Methods: In industrial settings, this compound is produced by the direct process mentioned above. The reaction conditions typically involve high temperatures and the presence of a silicon-copper alloy catalyst. The process yields a mixture of chlorosilanes, which are then separated by distillation to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Chlorotrimethylsilane undergoes various types of reactions, including:
Hydrolysis: Reacts with water to produce hexamethyldisiloxane and hydrogen chloride.
Silylation: Reacts with alcohols and amines to form trimethylsilyl ethers and amines, respectively.
Substitution: Reacts with nucleophiles, replacing the chloride group.
Common Reagents and Conditions:
Hydrolysis: Water is the nucleophile, and the reaction occurs readily at room temperature.
Silylation: Alcohols or amines are used as nucleophiles, often in the presence of a base to neutralize the hydrogen chloride formed.
Substitution: Various nucleophiles, such as alcohols, amines, and carboxylic acids, can be used under mild conditions.
Major Products:
Hydrolysis: Hexamethyldisiloxane and hydrogen chloride.
Silylation: Trimethylsilyl ethers and amines.
Substitution: Various trimethylsilyl derivatives.
Comparison with Similar Compounds
Chlorotrimethylsilane is similar to other trimethylsilyl halides, such as:
- Trimethylsilyl fluoride
- Trimethylsilyl bromide
- Trimethylsilyl iodide
- Trimethylsilyl cyanide
- Trimethylsilyl azide
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness: this compound is unique in its widespread use for silylation reactions, making it a versatile reagent in organic synthesis. Its ability to form stable trimethylsilyl derivatives and act as a Lewis acid distinguishes it from other similar compounds .
Properties
IUPAC Name |
chloro(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClSi/c1-5(2,3)4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOOHPMOJXWVHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClSi, Array | |
Record name | TRIMETHYLCHLOROSILANE | |
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Record name | TRIMETHYLCHLOROSILANE | |
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DSSTOX Substance ID |
DTXSID2024822 | |
Record name | Chlorotrimethylsilane | |
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Molecular Weight |
108.64 g/mol | |
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Physical Description |
Trimethylchlorosilane appears as a colorless fuming liquid with a pungent odor. Boiling point 135 °F, Flash point -18 °F. Density 0.854 g / cm3. The vapor and liquid may cause burns. Vapors are heavier than air., Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | TRIMETHYLCHLOROSILANE | |
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Boiling Point |
135 °F at 760 mmHg (EPA, 1998), 57 °C | |
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Flash Point |
0 °F (EPA, 1998), [ERG 2016] -28 °C, -18 °F (-28 °C) (Closed cup), 0 °F (Open cup), -27 °C | |
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Solubility |
Decomposes (NTP, 1992), Sol in benzene, ether, perchloroethylene, Solubility in water: reaction | |
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Density |
0.854 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.854 AT 25 °C/25 °C, Relative density (water = 1): 0.85 | |
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Vapor Density |
3.7 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.75 (Air=1), Relative vapor density (air = 1): 3.8 | |
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Vapor Pressure |
608 mmHg at 68 °F ; 40 mmHg at 11.5 °F; 100 mmHg at 42.8 °F (NTP, 1992), 234.0 [mmHg], 234 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.7 | |
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Color/Form |
Colorless liquid | |
CAS No. |
75-77-4 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0966 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-72 °F (EPA, 1998), -40 °C, -58 °C | |
Record name | TRIMETHYLCHLOROSILANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1649 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIMETHYLCHLOROSILANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIMETHYLCHLOROSILANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0966 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Chlorotrimethylsilane (TMSCl) interacts with a variety of functional groups due to the electrophilic nature of the silicon atom and the good leaving group ability of the chloride ion. Here are some examples:
- Alcohols: TMSCl readily reacts with alcohols to form trimethylsilyl ethers. This reaction is widely used to protect alcohols in organic synthesis. [, ]
- Carbonyl Compounds: TMSCl reacts with aldehydes and ketones in the presence of a base to form silyl enol ethers. These are versatile intermediates in organic synthesis. [, , ]
- Amides: TMSCl reacts with lithium hydridosilylamides to give N-silylated products. The reaction outcome (N-silylation vs. cyclodisilazane formation) depends on the solvent polarity and the structure of the starting amide. [, , ]
A:* Molecular Formula: (CH3)3SiCl* Molecular Weight: 108.64 g/mol * Spectroscopic Data: * 1H NMR: δ 0.06 ppm (d, 27H) [] * 31P NMR (CD2Cl2): δ -250.00 ppm (s, 1P) [] * 31P NMR (C6D6): δ -251.6 ppm (s, 1P) []
A: this compound is a volatile, moisture-sensitive liquid that is incompatible with strong bases and oxidizing agents. It decomposes upon contact with water, releasing corrosive hydrogen chloride gas. [] Therefore, it must be handled and stored under inert conditions.
- Protecting Groups: Its ability to form silyl ethers makes it valuable for protecting alcohols in multi-step syntheses. [, ]
- Organic Synthesis: It is used in various reactions like carbonyl allylation, dealkylation of esters and ethers, and preparation of allylated gelatin. [, , ]
ANone: While not a catalyst itself, this compound often acts as a promoter or co-reagent, facilitating reactions.
- Lewis Acid Catalyst System: In conjunction with Indium(III) Chloride, TMSCl efficiently catalyzes the Sakurai-Hosomi reaction, enabling allylation of aldehydes with allylsilanes. This system exhibits high regioselectivity, favoring γ-addition. []
- Carbonyl Allylation: TMSCl, with acetonitrile, promotes carbonyl allylation using diallyldibutyltin, producing homoallyl silyl ethers in good yields. []
- Acylation of Alcohols: TMSCl catalyzes the acylation of alcohols with acetic anhydride in acetonitrile or dichloromethane, forming the corresponding acetates. []
ANone: While the provided research does not explicitly focus on computational studies of this compound, such methods can offer valuable insights into:
- Reaction Mechanisms: Theoretical calculations can help elucidate the mechanism of TMSCl-mediated reactions, such as the addition of cuprates to enones. []
ANone: Modifying the structure of this compound can significantly impact its reactivity and applications:
- Halogen Substituent: Replacing chlorine with bromine (Bromotrimethylsilane) alters its reactivity. While BTMS is less effective in cleaving esters, it shows activity towards lactones. []
ANone: this compound is moisture-sensitive and hydrolyzes readily in the presence of water.
ANone: Yes, due to its hazardous nature:
ANone: this compound has become an essential reagent in organic synthesis since the latter half of the 20th century. Its applications have expanded considerably, driven by the development of new synthetic methodologies and its versatility in protecting group chemistry.
ANone: this compound finds applications beyond traditional organic synthesis:
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